![molecular formula C27H28N2O B15218042 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is a complex organic compound that features an acridine moiety linked to an ethoxy-substituted aniline through an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by the formation of the ethenyl bridge and subsequent attachment of the ethoxy-substituted aniline. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl bridge.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized acridine derivatives, reduced ethenyl-bridged compounds, and substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may interact with specific proteins and enzymes, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-2-acridin-9-ylethenyl]aniline
- 3-ethoxy-N,N-diethylaniline
- Acridine derivatives with different substituents
Uniqueness
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is unique due to the combination of the acridine moiety with an ethoxy-substituted aniline through an ethenyl bridge. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C27H28N2O |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline |
InChI |
InChI=1S/C27H28N2O/c1-4-29(5-2)21-17-15-20(27(19-21)30-6-3)16-18-22-23-11-7-9-13-25(23)28-26-14-10-8-12-24(22)26/h7-19H,4-6H2,1-3H3/b18-16+ |
InChI-Schlüssel |
GOVWATWYNHOFLR-FBMGVBCBSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


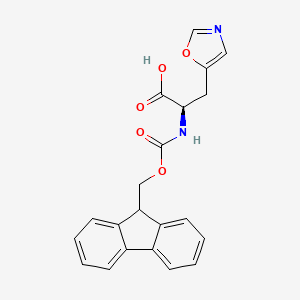
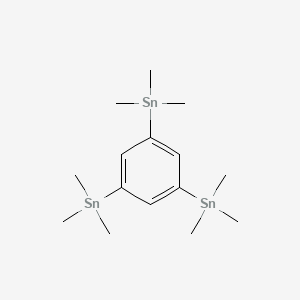
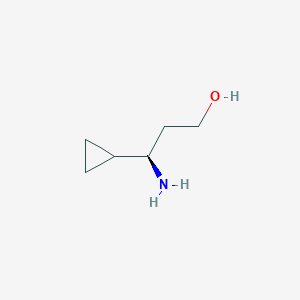
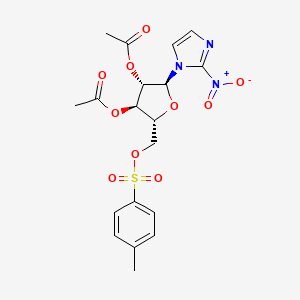
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
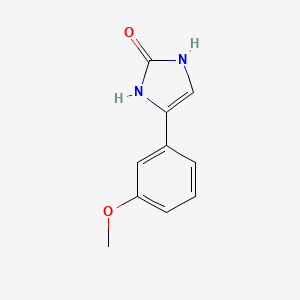
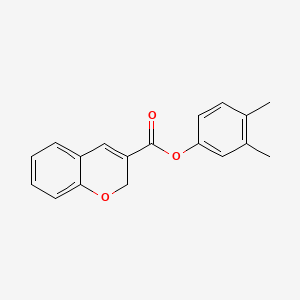

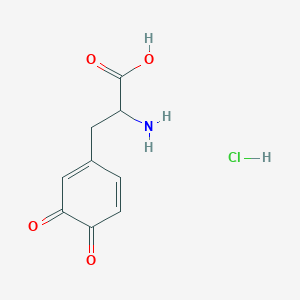
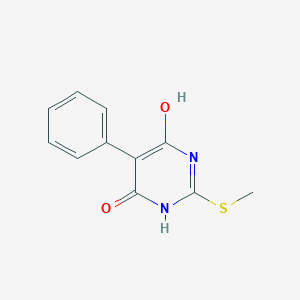
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
![2-[(1-Amino-3-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15218035.png)
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
